(Azidomethyl)cyclopropane

Vue d'ensemble

Description

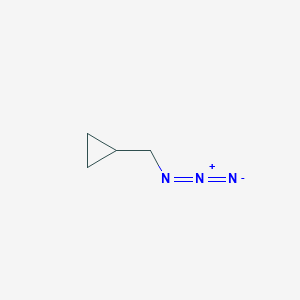

(Azidomethyl)cyclopropane is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Azidomethyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.

Analyse Des Réactions Chimiques

Types of Reactions

(Azidomethyl)cyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized cyclopropane derivatives.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

Sodium Azide (NaN₃):

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent used in the synthesis.

Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.

Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.

Major Products Formed

1,2,3-Triazoles: Formed through cycloaddition reactions.

Aminomethylcyclopropane: Formed through the reduction of the azide group.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Drug Synthesis

(Azidomethyl)cyclopropane serves as a crucial building block in the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives that exhibit potential therapeutic properties. For instance:

- Enzyme Inhibition : Research has shown that cyclopropane derivatives can inhibit enzymes like aldehyde dehydrogenase (ALDH), which is involved in drug metabolism. The formation of covalent adducts modifies the enzyme's active site, leading to decreased activity.

- Antitumor Activity : Palladium complexes derived from this compound have demonstrated antitumor properties, highlighting its potential in cancer therapeutics .

Case Study: Antiviral Properties

A study investigated the antiviral activity of this compound derivatives against various viral strains. The results indicated that specific modifications to the azide group enhanced antiviral efficacy, suggesting avenues for developing new antiviral agents .

Materials Science

Development of New Materials

In materials science, this compound is utilized to develop novel materials with unique properties:

- Polymers : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties.

- Energetic Materials : Its azide functionality allows for applications in explosives and propellants, where controlled reactivity is crucial.

Chemical Biology

Bioorthogonal Chemistry

This compound plays a significant role in bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes:

- Labeling Biomolecules : The azide group can undergo cycloaddition reactions with alkyne-containing molecules, enabling the labeling and tracking of biomolecules in live cells .

- Mechanistic Studies : Cyclopropane derivatives are used as biological probes to study enzyme mechanisms and interactions within biological systems .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of (Azidomethyl)cyclopropane is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: A derivative with two carboxylic acid groups, used in coordination chemistry.

3-(Azidomethyl)heptane: An aliphatic azide with a longer carbon chain.

Uniqueness

This compound is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to other azides. The combination of the cyclopropane ring and the azide group makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of functionalized compounds.

Activité Biologique

(Azidomethyl)cyclopropane is a compound with significant potential in medicinal chemistry and chemical biology, primarily due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a three-membered cyclopropane ring with an azide functional group. This configuration imparts unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is largely attributed to the reactivity of the azide group. The azide can undergo cycloaddition reactions to form stable triazole rings, which are known to interact with biological targets, including enzymes and receptors. Additionally, the reduction of the azide group can yield amines that may participate in enzyme inhibition or receptor modulation.

1. Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its derivatives have been explored for their potential therapeutic effects, including:

- Antitumor Activity : Compounds derived from this compound have shown promise in treating various cancers, such as breast, lung, and pancreatic cancers .

- Antiviral Properties : Some derivatives exhibit antiviral activity, making them candidates for further research in viral infections.

2. Chemical Biology

The compound is utilized in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules within living systems. This application is crucial for studying cellular processes and developing targeted therapies.

Case Study 1: Anticancer Activity

Research indicates that certain palladium complexes derived from this compound exhibit antitumor properties. These complexes have been tested against a variety of cancer cell lines, demonstrating significant cytotoxic effects .

Case Study 2: Enzyme Inhibition

A study on cyclopropane derivatives revealed that they can act as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in drug metabolism and detoxification processes. The mechanism involves the formation of covalent adducts that modify the enzyme's active site, leading to decreased enzymatic activity .

Research Findings

Propriétés

IUPAC Name |

azidomethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNMTEIMBREFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying (azidomethyl)cyclopropane in the context of palladium complexes?

A1: this compound, specifically its derivative 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid (azmcpda), is of interest as a ligand in palladium complexes due to the potential biological activities of such complexes []. Palladium complexes have shown promise in various areas, including antitumor, antiviral, and antimicrobial applications []. By studying how azmcpda coordinates with palladium, researchers aim to gain a deeper understanding of the properties and potential applications of these complexes.

Q2: How was the structure of the synthesized palladium-(azidomethyl)cyclopropane complex confirmed?

A2: Researchers confirmed the structure of the synthesized complex, identified as Na[Pd(dien)(azmcpda)].H2O, using a combination of spectroscopic techniques and elemental analysis []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provided information about the bonding and arrangement of atoms within the complex. These spectral data, along with elemental analysis results, confirmed the successful coordination of the azmcpda ligand to the palladium ion through the carboxylate oxygen atoms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.